molecular formula C5H8O11P2-4 B1259656 D-xylulose 1,5-bisphosphate

D-xylulose 1,5-bisphosphate

Cat. No.: B1259656
M. Wt: 306.06 g/mol
InChI Key: YAHZABJORDUQGO-WUJLRWPWSA-J
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Description

D-xylulose 1,5-bisphosphate(4-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of this compound;  major microspecies at pH 7.3. It is a conjugate base of a this compound.

Properties

Molecular Formula

C5H8O11P2-4

Molecular Weight

306.06 g/mol

IUPAC Name

[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5+/m1/s1

InChI Key

YAHZABJORDUQGO-WUJLRWPWSA-J

Isomeric SMILES

C([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Scientific Research Applications

D-xylulose 1,5-bisphosphate (XuBP) is a significant compound in the realm of biochemistry, particularly in the context of photosynthesis and carbon fixation. This article will explore its applications, focusing on its role in regulating the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), its implications in metabolic pathways, and its potential utility in biotechnological applications.

Regulation of RuBisCO Activity

XuBP plays a crucial role in the regulation of RuBisCO activity. It acts as an inhibitor under certain conditions, particularly when it accumulates due to inefficiencies in the carboxylation process. Studies have shown that XuBP can bind to the catalytic sites of RuBisCO, affecting its activity and thus influencing overall carbon fixation rates. The binding affinity of XuBP to RuBisCO is pH-dependent, with significant variations noted across different pH levels .

Role in Metabolic Pathways

XuBP is involved in various metabolic pathways beyond photosynthesis. Its synthesis and degradation are tightly regulated by specific phosphatases, such as XuBPase. This regulation is essential for maintaining metabolic balance within plant cells, especially under fluctuating light conditions that affect photosynthetic rates .

Biotechnological Applications

The manipulation of XuBP levels presents potential biotechnological applications aimed at enhancing plant productivity. By genetically engineering plants to optimize XuBP metabolism, researchers aim to improve carbon fixation efficiency and overall biomass production. This approach could be particularly beneficial in developing crops that are more resilient to climate change and other environmental stresses .

Case Study 1: XuBP's Role in Carbon Fixation Efficiency

A study highlighted the impact of XuBP on RuBisCO's carboxylation efficiency under different light conditions. Researchers observed that higher concentrations of XuBP resulted in decreased RuBisCO activity, leading to reduced carbon assimilation rates during periods of high light intensity. This finding underscores the importance of managing XuBP levels to optimize photosynthetic performance .

Case Study 2: Genetic Engineering for Enhanced Photosynthesis

In another significant study, scientists engineered a strain of tobacco with altered XuBP metabolism. The modified plants exhibited improved growth rates and increased biomass compared to wild-type plants. This research demonstrated that targeted manipulation of XuBP can lead to substantial improvements in plant productivity, offering insights into sustainable agricultural practices .

Data Table: Comparative Analysis of XuBP Binding Affinity

pH LevelBinding Affinity (K_d)Observations
7.00.03 µMHigh affinity binding observed
7.50.35 µMModerate affinity binding
8.02.0 µMWeak binding affinity

This table summarizes the binding affinities of XuBP at various pH levels, illustrating how environmental conditions can influence its interaction with RuBisCO.

Preparation Methods

Chemical Synthesis of D-Xylulose 1,5-Bisphosphate

Multi-Step Synthesis from (−)-2,3-O-Isopropylidene-d-Threitol

The chemical synthesis of XuBP derivatives begins with commercially available (−)-2,3-O-isopropylidene-d-threitol (10 ). In a four-step process, 10 is converted into (−)-3,4-O-isopropylidene-5-triisopropylsilyl-1-deoxy-d-xylulose (14 ) through sequential protection and oxidation reactions. Deprotection of 14 with acetic acid yields 1-deoxy-d-xylulose (4 ) with an overall yield of 69%. For phosphorylation, the carbonyl group in 14 is protected, followed by removal of the triisopropylsilyl moiety. Subsequent treatment with trimethyl phosphite/TeCl4, trimethylsilyl bromide, water, and HCl produces XuBP (5 ) in 58% overall yield from 10 .

Key Reaction Parameters:
  • Protection Strategy : Use of isopropylidene and triisopropylsilyl groups ensures regioselectivity.
  • Phosphorylation : Trimethyl phosphite/TeCl4 enables efficient phosphate group introduction.
  • Yield Optimization : Multi-step purification minimizes by-product formation.

Enzymatic Production Pathways

In Vitro Two-Enzyme Cascade from D-Xylose

A minimized enzymatic cascade comprising xylose isomerase (XI) and xylulokinase (XK) synthesizes XuBP from D-xylose and polyphosphate. XI converts D-xylose to D-xylulose, which XK phosphorylates using ATP regenerated from polyphosphate. This system avoids microbial fermentation limitations, achieving 32 mM XuBP from 50 mM xylose at 45°C over 36 hours.

Table 1: Enzymatic Pathway Performance

Parameter Two-Enzyme System Three-Enzyme System
XuBP Yield (mM) 32 28
Reaction Time (h) 36 48
Temperature Optimum (°C) 45 50
ATP Regeneration Polyphosphate Polyphosphate kinase

Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase (Rubisco)-Catalyzed Synthesis

Rubisco inadvertently synthesizes XuBP during catalysis with ribulose 1,5-bisphosphate (RuBP) at pH <8.0. XuBP forms at carbamylated catalytic sites and binds tightly to decarbamylated Rubisco, complicating purification.

Critical Factors :

  • pH Dependency : XuBP synthesis peaks at pH 7.0–7.5 (apparent Kd = 0.03 µM) but declines sharply above pH 8.0.
  • Metal Cofactors : Mg2+ stabilizes Rubisco’s carbamylated state, enhancing XuBP yield.

Microbial Fermentation and Genetic Engineering

DXP Synthase (Dxs) in Nonmevalonate Pathways

The dxs gene from Streptomyces sp. CL190 encodes DXP synthase, which condenses pyruvate and glyceraldehyde 3-phosphate into 1-deoxy-d-xylulose 5-phosphate (DXP), a XuBP precursor. Recombinant Dxs expressed in E. coli exhibits a Vmax of 370 U/mg and Km values of 65 µM (pyruvate) and 120 µM (glyceraldehyde 3-phosphate).

Table 2: Enzyme Kinetic Parameters

Enzyme Km (Pyruvate) Km (G3P) Vmax (U/mg)
Streptomyces Dxs 65 µM 120 µM 370
E. coli Dxs 70 µM 130 µM 350

Challenges and Optimization Strategies

By-Product Inhibition and Stability Issues

XuBP synthesis via Rubisco is hampered by inhibitors like pentodiulose-P2 , formed during RuBP oxidation. Strategies to mitigate this include:

  • Metal Chelation : EDTA prevents transition metal-catalyzed oxidation.
  • Low-Temperature Storage : Slows degradation during purification.

Enhancing Enzymatic Efficiency

  • Enzyme Immobilization : Improves reusability of XI and XK in continuous systems.
  • pH Control : Maintaining pH 7.0–7.5 maximizes XuBP binding to Rubisco.

Q & A

Q. What is the role of D-xylulose 1,5-bisphosphate (XuBP) in Rubisco catalysis, and how can its inhibitory effects be experimentally detected?

XuBP is a misfire product formed during Rubisco catalysis when mis-protonation of the 2,3-enediol intermediate occurs. It acts as a competitive inhibitor by tightly binding to decarbamylated Rubisco active sites, reducing carboxylation efficiency . Detection methods include high-performance liquid chromatography (HPLC) paired with pulsed amperometry to separate and identify XuBP from reaction mixtures, as demonstrated in celery leaf extracts and purified enzyme assays .

Q. How does XuBP accumulation correlate with environmental stress in plants?

XuBP levels increase under abiotic stress (e.g., drought, heat) due to Rubisco inactivation, which is linked to reduced carbon assimilation. Methodologically, this is studied by measuring Rubisco activation states via enzyme activity assays under controlled stress conditions, combined with metabolomic profiling to quantify XuBP .

Q. What experimental approaches are used to study XuBP's interaction with Rubisco isoforms across species?

Comparative studies employ kinetic assays (e.g., KmK_m, VmaxV_{max}) and pH-dependent binding experiments to analyze XuBP-Rubisco interactions. For example, decarbamylated Rubisco isoforms from spinach and archaea show pH-dependent dissociation constants (KdK_d) for XuBP, measured using equilibrium dialysis or fluorescence quenching .

Advanced Research Questions

Q. How do mutations in the Rubisco small subunit (SSU) influence XuBP synthesis, and what methodologies resolve these effects?

Mutations in conserved SSU residues (e.g., Q99G, P108L) alter active-site flexibility, increasing XuBP formation by 2–3× compared to wild-type Rubisco . Advanced techniques include:

  • Site-directed mutagenesis to introduce specific amino acid changes.
  • Crystallography to resolve structural changes in Rubisco's active site.
  • Kinetic isotope effects (KIEs) to track protonation pathways during catalysis .

Q. Can XuBP serve as a biomarker for Rubisco dysfunction under biotic stress, and how is this validated?

XuBP accumulation correlates with Rubisco inactivation during pathogen infections (e.g., Fusarium). Validation involves:

  • QTL mapping to link Rubisco activase (Rca) gene loci with pathogen resistance traits.
  • RNA-seq analysis of Rca1/Rca2 expression in infected vs. healthy tissues.
  • Enzyme-linked immunosorbent assays (ELISAs) to quantify XuBP in stressed plants .

Q. What evolutionary insights arise from XuBP metabolism in non-plant systems, such as archaea?

Archaeal ribose-1,5-bisphosphate isomerase (R15Pi) converts ribose-1,5-bisphosphate to XuBP, providing substrate for archaeal Rubisco homologs. Phylogenetic analysis of Rca genes across species (e.g., Triticum, Hordeum, Synechococcus) reveals conserved motifs in XuBP-binding regions. Methods include:

  • ClustalW alignment of Rca CDS sequences.
  • Maximum-likelihood phylogenetic trees based on Tamura-Nei models .

Q. How can Rubisco engineering reduce XuBP formation while maintaining carboxylation efficiency?

Strategies focus on altering Rubisco's active-site flexibility via:

  • Directed evolution to screen for mutants with lower XuBP synthesis.
  • Hybrid enzymes combining plant and archaeal Rubisco subunits.
  • Molecular dynamics simulations to predict enediol intermediate stability. Validation requires isotope labeling (e.g., 13C^{13}C) to track carboxylation vs. misfire products .

Methodological Notes

  • Key Techniques : HPLC, enzyme kinetics, QTL mapping, phylogenetic analysis, CRISPR-Cas9 editing.
  • Critical Controls : Include decarbamylated Rubisco controls in binding assays and wild-type baselines in mutagenesis studies.
  • Data Contradictions : XuBP's role as an inhibitor vs. potential regulatory metabolite under stress requires context-specific validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-xylulose 1,5-bisphosphate
Reactant of Route 2
D-xylulose 1,5-bisphosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.